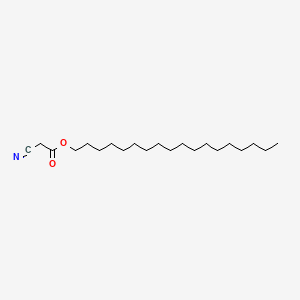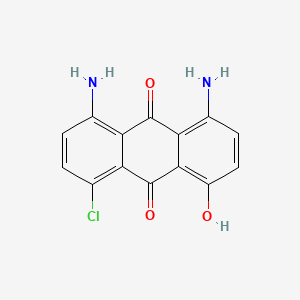
1,8-Diamino-4-chloro-5-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is an organic compound with the molecular formula C14H9ClN2O3. It is a derivative of anthraquinone, characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be synthesized through several methods. One common approach involves the chlorination of 1,8-diaminoanthraquinone followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using hydrogen peroxide or a similar oxidizing agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form aminoanthraquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8-Diamino-4-chloro-5-hydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The pathways involved include the inhibition of topoisomerases and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the amino and chloro groups, resulting in different chemical properties and applications.
1,8-Diaminoanthraquinone: Lacks the chloro and hydroxy groups, leading to variations in reactivity and biological activity.
4-Chloro-1,8-dihydroxyanthraquinone: Lacks the amino groups, affecting its chemical behavior and uses.
Uniqueness
1,8-Diamino-4-chloro-5-hydroxyanthraquinone is unique due to the combination of amino, chloro, and hydroxy functional groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
72972-37-3 |
|---|---|
Molekularformel |
C14H9ClN2O3 |
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
1,8-diamino-4-chloro-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O3/c15-5-1-2-6(16)10-9(5)13(19)12-8(18)4-3-7(17)11(12)14(10)20/h1-4,18H,16-17H2 |
InChI-Schlüssel |
ZIIAOWLFHYETAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



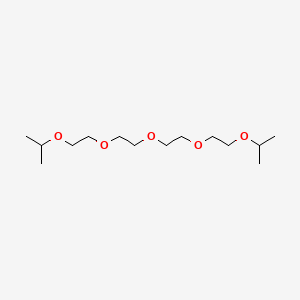
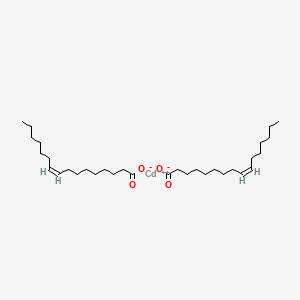
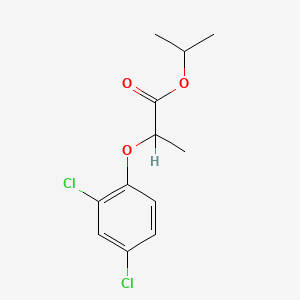
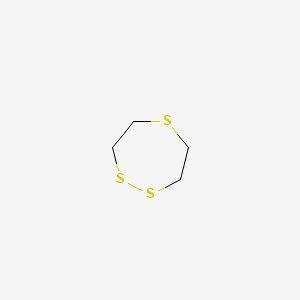
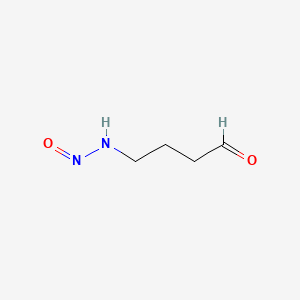



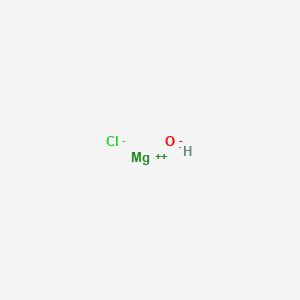
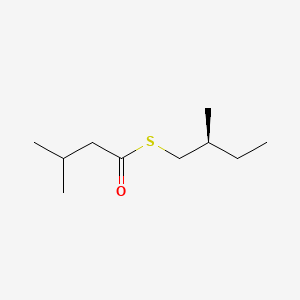
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
